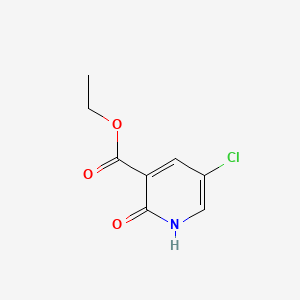

Ethyl 5-chloro-2-hydroxynicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

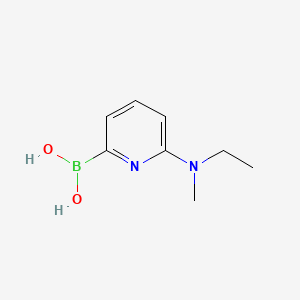

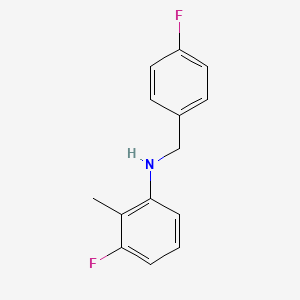

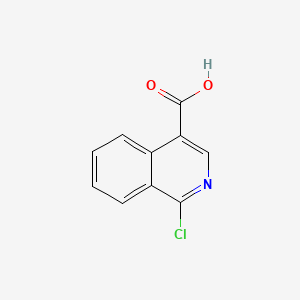

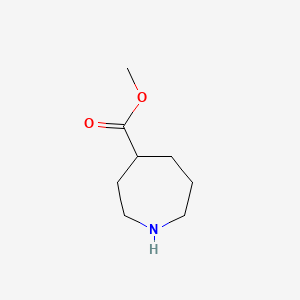

Ethyl 5-chloro-2-hydroxynicotinate is a chemical compound with the CAS Number: 1214366-84-3 . It has a molecular weight of 201.61 and its IUPAC name is ethyl 5-chloro-2-hydroxynicotinate . It is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-hydroxynicotinate is 1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-hydroxynicotinate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis in Pharmaceutical Intermediates

Ethyl 5-chloro-2-hydroxynicotinate is a chemical compound that plays a significant role in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the development of a multi-kilogram-scale synthesis of AZD1283, which is a selective and reversible antagonist of the P2Y12 receptor. This process, developed and scaled up to support preclinical and clinical studies, demonstrates the compound's importance in the pharmaceutical industry, specifically in the development of therapeutics for conditions such as blood clots and cardiovascular diseases (Andersen et al., 2013).

Applications in Organic Chemistry and Material Science

Moreover, the compound's derivatives have been explored for their potential in organic chemistry and materials science. For example, the synthesis and crystal structure of a triphenyltin compound bridged by 5-chloro-6-hydroxynicotinic acid showcased its utility in forming one-dimensional chain compounds with high antitumor activity. This demonstrates the compound's versatility not only in pharmaceuticals but also in developing materials with potential biomedical applications (Gao, Zhang, & Sha, 2021).

Role in Biocatalysis and Enantioselective Synthesis

The compound and its isomers also find applications in the field of biocatalysis and enantioselective synthesis, as highlighted by the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor to chiral drugs. This synthesis process emphasizes the compound's role in producing enantiopure intermediates for chiral drug production, showcasing its significance in the pharmaceutical manufacturing process to achieve high levels of enantioselectivity and yield (Ye, Ouyang, & Ying, 2011).

Importance in Synthetic Methodologies

Additionally, the compound has been instrumental in developing synthetic methodologies for producing key intermediates in pesticides and pharmaceuticals. A noteworthy example is the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, which is a crucial intermediate for the synthesis of chlorantraniliprole, a widely used pesticide. This highlights the compound's broader applications in chemical synthesis, underscoring its role in producing various bioactive molecules (Ju, 2014).

Safety And Hazards

The safety information available indicates that Ethyl 5-chloro-2-hydroxynicotinate is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

ethyl 5-chloro-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(9)4-10-7(6)11/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSFSCYAZXUNNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloro-2-hydroxynicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

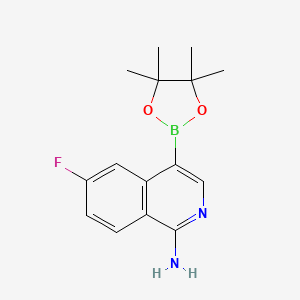

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)

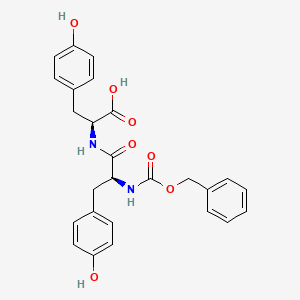

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)